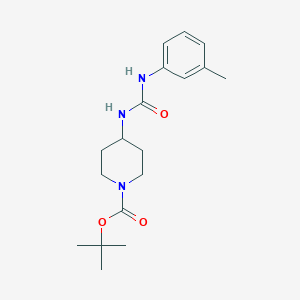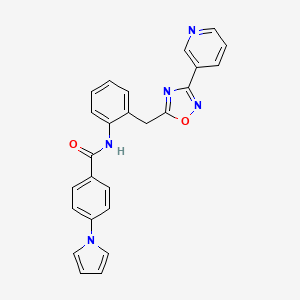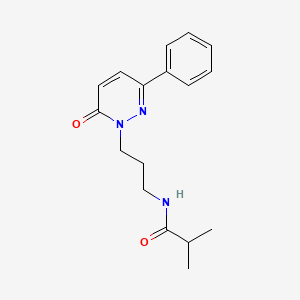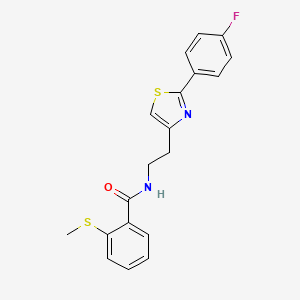
tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H27N3O3 and a molecular weight of 333.432. It is colorless to white to yellow in appearance .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 333.432. Other physical and chemical properties such as melting point, boiling point, and density are mentioned but not explicitly provided .Scientific Research Applications
Synthesis and Chemical Structure
tert-Butyl 4-(3-m-tolylureido)piperidine-1-carboxylate and its derivatives are utilized in the synthesis of various chemical compounds. For instance, they serve as key intermediates in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their versatility in producing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives (J. Marin et al., 2004). Moreover, these compounds are critical intermediates in the development of drugs such as Vandetanib, highlighting their significance in pharmaceutical research (Min Wang et al., 2015).
Intermediate in Biologically Active Compounds
The this compound derivatives also play a crucial role as intermediates in synthesizing biologically active compounds. An example is their use in creating crizotinib intermediates, illustrating their application in developing treatments for diseases like cancer (D. Kong et al., 2016).
Stereoselective Synthesis
Additionally, these compounds are involved in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, demonstrating their utility in creating structurally complex and stereochemically defined molecules (A. I. Moskalenko & V. Boev, 2014). This is particularly important in the field of organic chemistry, where the stereochemistry of molecules can significantly affect their biological activity and properties.
Contributions to Anticancer Research
The research on this compound derivatives extends to anticancer drug development. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is an important intermediate for small molecule anticancer drugs, underscoring the compound's potential in contributing to new cancer treatments (Binliang Zhang et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, “tert-Butyl 4- (aminomethyl)piperidine-1-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Properties
IUPAC Name |
tert-butyl 4-[(3-methylphenyl)carbamoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-6-5-7-15(12-13)20-16(22)19-14-8-10-21(11-9-14)17(23)24-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIVOZJQFLIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2991863.png)
![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)

![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)


![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2991874.png)





![4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2991885.png)

